N-Azetidine Substitution: Cyclopropylmethanone vs. Cyclopropylsulfonyl – Electronic and Steric Differentiation
The target compound features a cyclopropylmethanone (cyclopropylcarbonyl) group at the azetidine nitrogen, whereas the closest commercially available analog, 5-(1-(cyclopropylsulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole, replaces the carbonyl with a sulfonyl group. The carbonyl group in CAS 1428347-58-3 is a stronger hydrogen-bond acceptor (pKBH ~1.0–1.5 for amide carbonyl vs. ~0.5–1.0 for sulfonyl oxygen) and introduces partial double-bond character at the azetidine N–C(O) bond, reducing rotational freedom and rigidifying the pendant cyclopropyl orientation relative to the azetidine ring [1]. In the broader 1,2,4-oxadiazole azetidine S1P modulator series described in U.S. Patent 8,859,598, varying the N-substituent from carbonyl-linked to sulfonyl-linked analogues shifted S1P1 vs. S1P3 selectivity by >10-fold in GTPγS binding assays, demonstrating that the N-capping group is a critical determinant of receptor subtype engagement [2]. The cyclopropylmethanone group also confers lower calculated polar surface area (tPSA ~68 Ų for the target compound vs. ~85 Ų for the sulfonyl analog), which may influence membrane permeability and CNS penetration potential [3].
| Evidence Dimension | Hydrogen-bond acceptor strength (pKBH) of azetidine N-substituent |
|---|---|
| Target Compound Data | Amide carbonyl pKBH ~1.0–1.5 (estimated from N-methylacetamide model) |
| Comparator Or Baseline | 5-(1-(Cyclopropylsulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole; sulfonyl pKBH ~0.5–1.0 (estimated from dimethylsulfone model) |
| Quantified Difference | Estimated ∆pKBH ≈ 0.5–1.0 log unit favoring target compound carbonyl |
| Conditions | Calculated hydrogen-bond basicity scale (pKBH) derived from Abraham's solute parameters for amide and sulfone functional groups |
Why This Matters
Stronger hydrogen-bond acceptor capacity combined with restricted rotation may yield more specific and higher-affinity interactions with target protein residues compared to sulfonyl analogs, directly informing compound selection for S1P receptor or related target screening cascades.
- [1] Laurence, C., Brameld, K. A., Graton, J., Le Questel, J.-Y., & Renault, E. (2009). The pKBHX Database: Toward a Better Understanding of Hydrogen-Bond Basicity for Medicinal Chemists. Journal of Medicinal Chemistry, 52(14), 4073–4086. (Hydrogen-bond basicity scale data for amide and sulfone functional groups.) View Source
- [2] Allergan, Inc. U.S. Patent 8,859,598. 1,2,4-Oxadiazoles Azetidine Derivatives as Sphingosine-1-Phosphate Receptors Modulators. GTPγS binding data: N-substituent variation alters S1P1/S1P3 selectivity by >10-fold. Examples 1–50. View Source
- [3] Calculated using Molinspiration Property Calculator (https://www.molinspiration.com). tPSA of target compound (SMILES: C1CC1C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CO4) ≈ 68.2 Ų; tPSA of sulfonyl analog ≈ 85.1 Ų. View Source
